P2X7 Antagonist Potency: CAS 1021060-71-8 vs. Structural Analog CHEMBL4078657 in Human THP-1 Cells
Although no direct biological data is reported for CAS 1021060-71-8 itself, a close structural analog (CHEMBL4078657) containing the same (6-acetamidopyridazin-3-yl)thio core but differing in the terminal anilide substituent was evaluated as a P2X7 antagonist [1]. This provides a class-level benchmark: CHEMBL4078657 exhibited an IC50 of 10,000 nM (10 µM) against the human P2X7 receptor in THP-1 cells [1]. Target compound CAS 1021060-71-8, bearing the 3-chloro-4-fluoroanilide moiety—a privileged fragment for P2X7 antagonism—is anticipated to show differentiated potency in comparative assays [2]. This necessitates head-to-head profiling against CHEMBL4078657 using a standardized YO-PRO-1 uptake or FLIPR calcium flux assay.
| Evidence Dimension | P2X7 Antagonist IC50 |
|---|---|
| Target Compound Data | Not yet reported; predicted improved potency based on privileged 3-chloro-4-fluoroanilide pharmacophore |
| Comparator Or Baseline | CHEMBL4078657: IC50 = 10,000 nM (10 µM). Assay: Antagonist activity at human P2X7 receptor in THP-1 cells, inhibition of BzATP-induced YO-PRO-1 iodide uptake [1]. |
| Quantified Difference | N/A (target data pending); comparator benchmark = 10 µM |
| Conditions | Human THP-1 monocytic cell line; BzATP agonist stimulation; YO-PRO-1 iodide uptake readout. For human 1321N1 astrocytoma cells expressing P2X7, a FLIPR calcium flux assay (Fluo-4-AM dye) is also available as a comparative platform [2]. |
Why This Matters
Establishes the quantitative P2X7 assay framework against which CAS 1021060-71-8 must be screened, enabling direct procurement of the correct comparator compound (CHEMBL4078657) for side-by-side evaluation.
- [1] BindingDB. BDBM50249033 (CHEMBL4078657): IC50 = 10,000 nM for P2X7 Antagonism in Human THP-1 Cells. Accessed May 2026. View Source
- [2] BindingDB. Assay ChEMBL_1662405 (CHEMBL4012086): P2X7 FLIPR Calcium Flux Assay in 1321N1 Cells. Accessed May 2026. View Source
